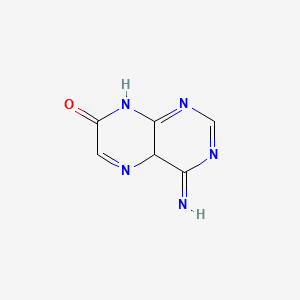
4-Amino-7,8-dihydropteridin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-7,8-dihydropteridin-7-one is a heterocyclic compound that belongs to the pteridine family Pteridines are nitrogen-containing heterocycles that play significant roles in various biological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7,8-dihydropteridin-7-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloropyrimidin-5-amine with (S)-N-methylalanine under optimized conditions to form the desired product . The reaction conditions often involve the use of solvents like butanol and catalysts such as sodium methoxide, with heating under reflux .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the laboratory methods. The use of robust catalysts and efficient purification techniques would be essential for industrial production.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-7,8-dihydropteridin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid dihydropterins.
Reduction: Reduction reactions can convert it to tetrahydropteridines.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation: Quinonoid dihydropterins.
Reduction: Tetrahydropteridines.
Substitution: Various substituted pteridines depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-Amino-7,8-dihydropteridin-7-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Amino-7,8-dihydropteridin-7-one involves its interaction with specific enzymes and receptors. For instance, it acts as an inhibitor of dihydropteroate synthase, an enzyme involved in folate biosynthesis . This inhibition disrupts the production of folate derivatives, which are essential for DNA synthesis and cell division.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-6-(hydroxymethyl)-7,8-dihydropteridin-4-one
- 2-Amino-4-hydroxy-6-hydroxymethylpteridine pyrophosphate
Uniqueness
4-Amino-7,8-dihydropteridin-7-one is unique due to its specific structural features, such as the presence of an amino group at the 4-position and a keto group at the 7-position. These features confer distinct chemical reactivity and biological activity compared to other pteridine derivatives.
Propiedades
Fórmula molecular |
C6H5N5O |
|---|---|
Peso molecular |
163.14 g/mol |
Nombre IUPAC |
4-imino-4a,8-dihydropteridin-7-one |
InChI |
InChI=1S/C6H5N5O/c7-5-4-6(10-2-9-5)11-3(12)1-8-4/h1-2,4H,(H2,7,9,10,11,12) |
Clave InChI |
BJJDKSMNEKQPCJ-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2C(=N)N=CN=C2NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


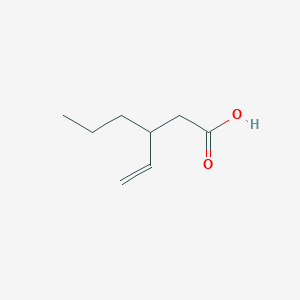
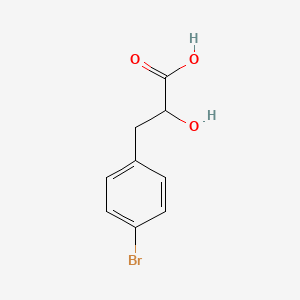

![3-(1-benzofuran-5-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B15128174.png)
![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbaldehyde hydrochloride](/img/structure/B15128181.png)
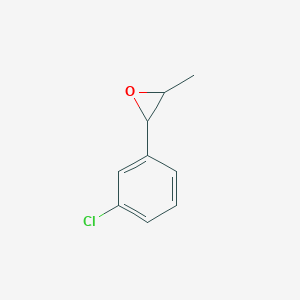
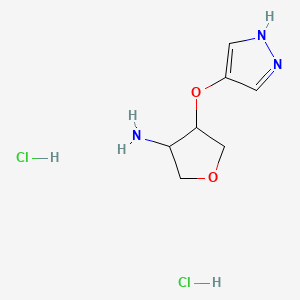
![1-[2-Phenyl-cyclopropyl]ethan-1-amine hydrochloride](/img/structure/B15128199.png)
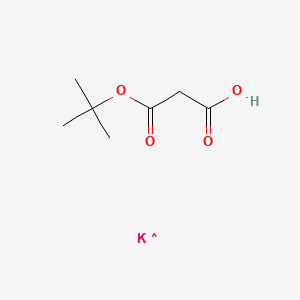
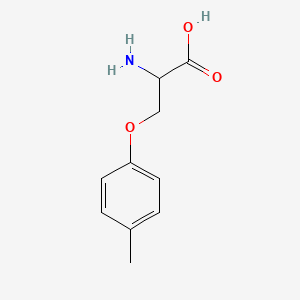
![rac-methyl (1R,3S)-3-[(4-chloro-1,3-thiazol-2-yl)amino]cyclopentane-1-carboxylate, cis](/img/structure/B15128225.png)

![1-[2-(4-Fluorophenyl)acetyl]-N-methyl-2,3-dihydro-1H-indole-2-carboxamide](/img/structure/B15128236.png)
![rac-[(1R,5R)-bicyclo[3.1.0]hexan-1-yl]methanamine hydrochloride, cis](/img/structure/B15128239.png)
